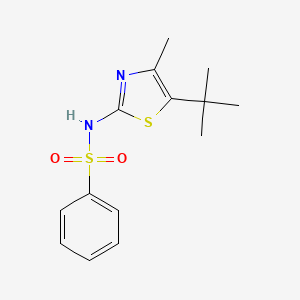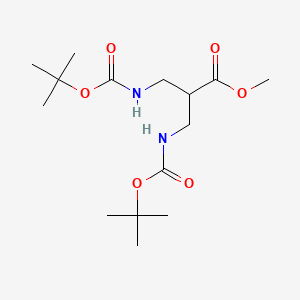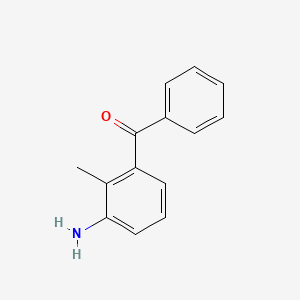
Methanone, (3-amino-2-methylphenyl)phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (3-amino-2-methylphenyl)phenyl-: is an organic compound with the molecular formula C14H13NO It is a derivative of benzophenone, where one of the phenyl groups is substituted with an amino group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-amino-2-methylphenyl)phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with benzophenone and 3-amino-2-methylbenzene.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Procedure: The benzophenone is reacted with 3-amino-2-methylbenzene in a Friedel-Crafts acylation reaction to form the desired product.
Industrial Production Methods
In an industrial setting, the production of Methanone, (3-amino-2-methylphenyl)phenyl- may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
Methanone, (3-amino-2-methylphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzophenone derivatives.
科学的研究の応用
Methanone, (3-amino-2-methylphenyl)phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methanone, (3-amino-2-methylphenyl)phenyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate biological pathways and exert therapeutic effects.
類似化合物との比較
Methanone, (3-amino-2-methylphenyl)phenyl- can be compared with other similar compounds such as:
Methanone, (3-methylphenyl)phenyl-: Lacks the amino group, resulting in different chemical properties and applications.
Methanone, (2-methylphenyl)phenyl-: The position of the methyl group affects its reactivity and applications.
Methanone, [2-(methylamino)phenyl]phenyl-: Contains a methylamino group, leading to different biological activities and uses.
特性
CAS番号 |
62261-43-2 |
|---|---|
分子式 |
C14H13NO |
分子量 |
211.26 g/mol |
IUPAC名 |
(3-amino-2-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H13NO/c1-10-12(8-5-9-13(10)15)14(16)11-6-3-2-4-7-11/h2-9H,15H2,1H3 |
InChIキー |
NHTALIXIQROOBT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


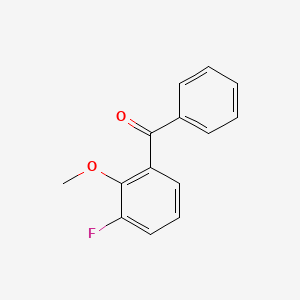

![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)
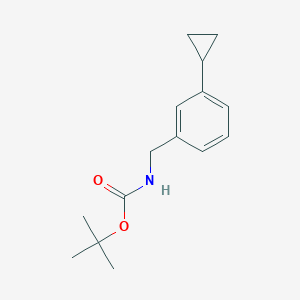
![N-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}hexadecanamide](/img/structure/B13979724.png)
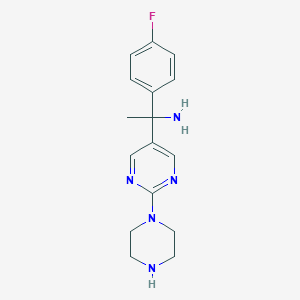
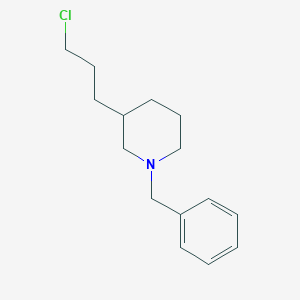
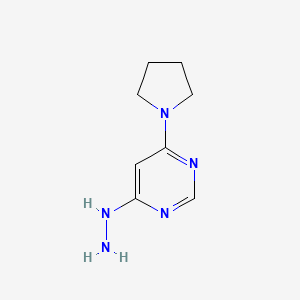

![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)
![1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole](/img/structure/B13979757.png)

